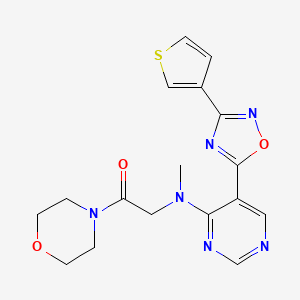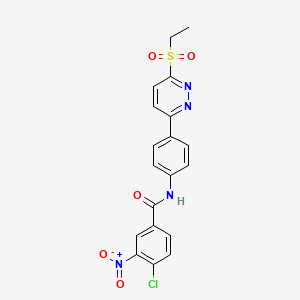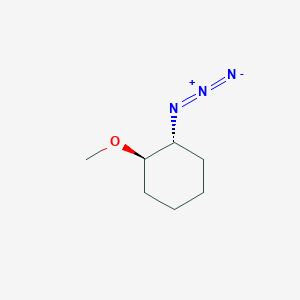![molecular formula C23H15F2N3O B2857716 1-(2,4-二氟苯基)-6-甲氧基-3-苯基-1H-吡唑并[4,3-c]喹啉 CAS No. 932325-36-5](/img/structure/B2857716.png)
1-(2,4-二氟苯基)-6-甲氧基-3-苯基-1H-吡唑并[4,3-c]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(2,4-difluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and structural features. It has a pyrazolo[4,3-c]quinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline. The molecule also contains a 2,4-difluorophenyl group, a methoxy group, and a phenyl group attached to different positions of the core structure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or building the bicyclic core structure. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple aromatic rings (phenyl and quinoline) suggests potential for π-π interactions. The difluorophenyl group may introduce electronegativity due to the presence of fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the methoxy group could potentially be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and fluorine atoms might increase its lipophilicity, potentially affecting its solubility and distribution in the body .科学研究应用
合成和结构性质
吡唑并[3,4-c]喹啉衍生物的合成,包括与1-(2,4-二氟苯基)-6-甲氧基-3-苯基-1H-吡唑并[4,3-c]喹啉结构相关的化合物,已经通过涉及还原、热环化和氨基烷基化过程的方法得到证实。这种合成方法有助于探索具有潜在医药化学和材料科学应用的杂环化合物(Nagarajan & Shah, 1992)。
光学和电子性质
实验研究和量子化学模拟已经研究了吡唑并[3,4-b]喹啉衍生物的光吸收测量,揭示了取代基团对吸收光谱的影响。这些发现对于光电器件和荧光材料的应用至关重要,提供了对这种化合物的电子性质的见解(Kościen 等,2003)。
光物理性质和分子逻辑开关
吡唑并[3,4-b]喹啉的氨基衍生物的光物理性质已被探索,突出了它们在分子逻辑开关开发中的潜力。这种化合物表现出溶剂变色性、酸变色性和固态荧光,表明它们适用于分子电子学和光子学(Uchacz 等,2016)。
抗真菌和抗菌活性
包括与所讨论的化合物结构相似的吡唑并[3,4-b]喹喔啉衍生物已被合成并评估其抗真菌活性。这些化合物代表了开发新型抗真菌剂的一个有希望的研究领域,突出了吡唑并喹啉衍生物的治疗潜力(Kurasawa 等,1986)。
腐蚀抑制
喹喔啉衍生物,包括与1-(2,4-二氟苯基)-6-甲氧基-3-苯基-1H-吡唑并[4,3-c]喹啉相关的衍生物,已被研究其作为酸性介质中低碳钢腐蚀抑制剂的有效性。此类研究对于工业应用具有重要意义,特别是在保护金属表面免受腐蚀方面(Saraswat & Yadav, 2020)。
作用机制
安全和危害
未来方向
The future research directions for this compound could be vast and would depend on its intended application. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials. Alternatively, if it’s a novel compound, basic research could be conducted to fully characterize its physical, chemical, and biological properties .
属性
IUPAC Name |
1-(2,4-difluorophenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3O/c1-29-20-9-5-8-16-22(20)26-13-17-21(14-6-3-2-4-7-14)27-28(23(16)17)19-11-10-15(24)12-18(19)25/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEUNFXVFLVMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=C(C=C(C=C4)F)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857634.png)


![2-(4-ethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2857639.png)
![benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2857640.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2857645.png)
![2-[[1-(Pyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2857648.png)


![4-(Aminomethyl)-8-oxaspiro[4.5]decan-4-ol](/img/structure/B2857654.png)
![1-[2-(3-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2857655.png)